molecular formula C13H24N2O3 B058373 (R)-(+)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone CAS No. 119838-44-7

(R)-(+)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone

Cat. No. B058373
M. Wt: 256.34 g/mol
InChI Key: HJJLVATZPPJBNG-SNVBAGLBSA-N
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Description

(R)-(+)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone is a compound that has been the subject of various studies in chemistry due to its unique molecular structure and properties. It is used in diastereoselective alkylation processes and as a building block in organic synthesis.

Synthesis Analysis

  • Diastereoselective alkylation of (S)-2-t-butyl-1-t-butyloxycarbonyl-3-methyl-4-imidazolidinone (Boc-BMI) yields triorganostannylmethylated Boc-BMI compounds (Dölling et al., 1996).
  • Another synthesis method includes reacting 1-amino- or 2-aminobenzazoles with N, N'-bis(tert-butoxycarbonyl)imidazolidine-2-thione in the presence of HgCl2 (Sa̧czewski et al., 2008).

Molecular Structure Analysis

  • The crystal structure of (4R)-(−)-1-(2,4,6-trimethylbenzenesulfonyl)-3-n-butyryl-4-tert-butyl-2-imidazolidinone was determined by single-crystal X-ray diffraction, showing a triclinic system in space group P1 (Alswaidan et al., 2014).

Chemical Reactions and Properties

  • Triorganostannylmethylated Boc-BMI compounds can undergo halogenation to transform into halostannylsubstituted compounds (Dölling et al., 1996).
  • The compound can also be involved in reactions with trifluoroacetic acid to form trifluoroacetyloxostannylated compounds (Dölling et al., 1996).

Physical Properties Analysis

  • The physical data of t-butyl 2-t-butyl-3-methyl-4-oxo-1-imidazolidinecarboxylate include melting point and solubility in common organic solvents, with the form supplied in being a colorless crystalline solid (Studer & Seebach, 2001).

Chemical Properties Analysis

  • The reactivities of iminoboranes with carbenes, including the structures of adducts of cyclic alkyl(amino) carbenes (CAAC) and N-heterocyclic carbenes (NHCs) with iminoboranes, can be associated with (R)-(+)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone (Braunschweig et al., 2015).

Scientific Research Applications

  • Synthesis of α-Amino Acids

    The compound is used in the resolution and synthesis of α-amino acids. Imidazolidinones derived from it have been efficiently resolved and acylated under specific conditions to produce enantiomerically pure amino acids (Fitzi & Seebach, 1988).

  • Reactivity with Iodomethyltin Compounds

    It reacts with iodomethyltin compounds to form various derivatives, which upon further reactions yield a range of structurally interesting compounds (Dölling et al., 1996).

  • Role as a Chiral Auxiliary

    The compound serves as a chiral auxiliary in organic synthesis. Its stereoselective alkylation and subsequent transformation into enantiomerically pure amino acids have been documented (Studer & Seebach, 2001).

  • Applications in Peptide Synthesis

    It has been used as an auxiliary and a chiral building block in dipeptide synthesis, demonstrating its versatility in the synthesis of complex organic molecules (Studer, Hintermann, & Seebach, 1995).

  • Synthesis of Nonproteinogenic Amino Acids

    Its derivatives have been utilized in the stereoselective synthesis of nonproteinogenic amino acids, further underscoring its utility in novel amino acid synthesis (Seebach, Bürger, & Schickli, 1991).

  • Neuroexcitant Synthesis

    Derivatives of the compound have been used in the synthesis of isoxazole amino acids, an important class of neuroexcitants (Pajouhesh & Curry, 1998).

  • Electrophilic Glycine Derivatives

    Its derivatives have been used in the preparation of electrophilic glycine and dehydroamino acid derivatives, showing its role in diverse synthetic pathways (Schickli & Seebach, 1991).

  • X-Ray Crystallography Studies

    Its structural properties have been studied through X-ray crystallography, providing insight into its molecular conformation and interactions (Büchel, Aebi, Keese, & Venugopalan, 1994).

  • Synthesis of Cyclic α-Amino Acids

    It has been used in the synthesis of cyclic α-amino acids, showcasing its application in the synthesis of structurally complex amino acids (Mazon & Nájera, 1997).

  • Sterically Congested Ethylenediamines Synthesis

    It has played a role in the synthesis of sterically congested ethylenediamines, highlighting its utility in the preparation of challenging molecular structures (Abdel-Aziz, Bialy, Goda, & Kunieda, 2004).

Safety And Hazards

This involves studying the potential risks associated with the compound. It includes understanding its toxicity, flammability, and environmental impact.


Future Directions

This involves identifying areas of further research. It could include developing new synthetic routes, finding new applications, or studying the compound’s behavior under different conditions.


For a specific compound like “®-(+)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone”, you would need to consult scientific literature or databases for detailed information. If the compound is novel or not widely studied, experimental research may be needed to gather this information. Please consult with a chemist or a relevant expert for more specific information.


properties

IUPAC Name

tert-butyl (2R)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)10-14(7)9(16)8-15(10)11(17)18-13(4,5)6/h10H,8H2,1-7H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJLVATZPPJBNG-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1N(C(=O)CN1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1N(C(=O)CN1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350802
Record name tert-Butyl (2R)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone

CAS RN

119838-44-7
Record name tert-Butyl (2R)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Nöth, H Dialer, T Habereder, W Beck - … für Kristallographie-New …, 2004 - degruyter.com
C 42 H 66 FeN 4 O 6 , orthorhombic, P2 1 2 1 2 1 (no. 19), a = 10.7723(9) Å, b = 11.7128(8) Å, c = 33.392(3) Å, V = 4213.2 Å 3 , Z = 4, R gt (F) = 0.071, wR ref (F 2 ) = 0.158, T = 193 K. …
Number of citations: 3 www.degruyter.com
C Lemaire - PET Studies on Amino Acid Metabolism and Protein …, 1993 - Springer
ABSTRACf. The main methods available for the preparation of [18F] aromatic amino acids, such as fluorophenylalanine and fluorotyrosine, which have been suggested for the …
Number of citations: 12 link.springer.com

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